molecular formula C24H20BrNO4 B1334166 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid CAS No. 269078-76-4

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Cat. No.: B1334166
CAS No.: 269078-76-4
M. Wt: 466.3 g/mol
InChI Key: GVCLAQFMSVKNKH-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Chemistry

  • A study by Le & Goodnow (2004) details the synthesis of a closely related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid. This showcases the chemical versatility and potential utility in synthesizing novel compounds.

Application in Peptide Synthesis

  • Funakoshi et al. (1988) demonstrated the use of a similar compound, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, in solid-phase peptide synthesis. This suggests potential applications of 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide and protein engineering.

Solid Phase Synthesis

  • A research by Seed et al. (2003) involving 3-(4-Bromobenzoyl)propanoic acid highlights its potential application in solid-phase synthesis, which could extend to the compound .

Photophysical Properties and Bioimaging

  • The study by Morales et al. (2010) investigated the photophysical characteristics of a water-soluble fluorene derivative, which may be relevant for understanding the properties and potential applications of this compound in bioimaging.

Synthesis of High Molecular Weight Polymers

  • Hernandez et al. (2010) described the synthesis of high-molecular-weight polymers using fluorene derivatives. This indicates potential uses of the compound for creating new polymeric materials with unique properties.

Fluorene Derivatives in Sensing Applications

  • A study by Han et al. (2020) on fluorene derivatives used for sensing applications might imply the potential of this compound in similar roles, such as detecting specific molecules or ions.

Protective Groups in Organic Synthesis

  • Research by Surprenant & Lubell (2006) on the use of 9-(4-bromophenyl)-9-fluorenyl as a nitrogen protecting group in organic synthesis indicates potential applications of related compounds in protecting sensitive functional groups during chemical reactions.

Mechanism of Action

Target of Action

The primary target of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid It is known to be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds are often used in proteomics research , suggesting that the compound may interact with proteins or enzymes in the body.

Mode of Action

The exact mode of action of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid It is a Fmoc protected amino acid , which means it is used in peptide synthesis. The Fmoc group is a protective group used in organic synthesis, which gets removed during the final steps of synthesis. The presence of the bromophenyl group may influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 3-N-Fmoc-3-(4-Bromophenyl)propionic acid Given its use in the synthesis of phthalocyanines and phthalocyanine-fullerene dyads , it may play a role in pathways related to these compounds.

Action Environment

The action, efficacy, and stability of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid would likely be influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and availability in aqueous environments. Other factors, such as pH and temperature, could also potentially influence its stability and activity.

Properties

IUPAC Name

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCLAQFMSVKNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149421
Record name 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-76-4
Record name 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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